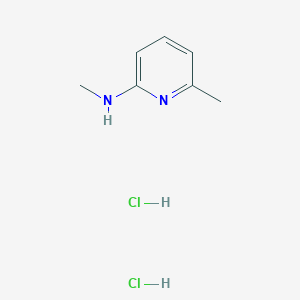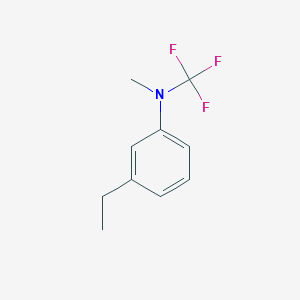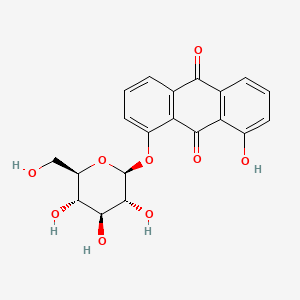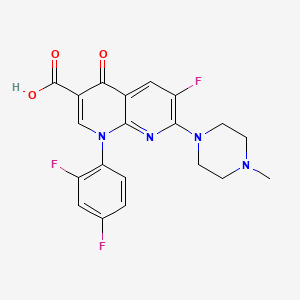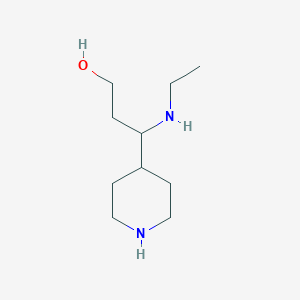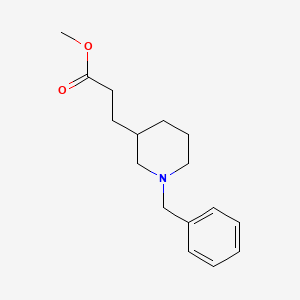![molecular formula C8H9ClO2 B13947681 7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 79368-45-9](/img/structure/B13947681.png)
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxobicyclo[221]heptane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism by which 7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. Molecular targets and pathways involved in its biological activity include enzyme inhibition and interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the bicyclic structure but lacks the carbonyl chloride functional group.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride: A similar compound with additional methyl groups, which may affect its reactivity and applications.
Uniqueness
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride is unique due to its specific functional group, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and beyond. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
79368-45-9 |
|---|---|
Molekularformel |
C8H9ClO2 |
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
7-oxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c9-7(11)8-3-1-5(2-4-8)6(8)10/h5H,1-4H2 |
InChI-Schlüssel |
OYAMTFCGOWOKNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C2=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


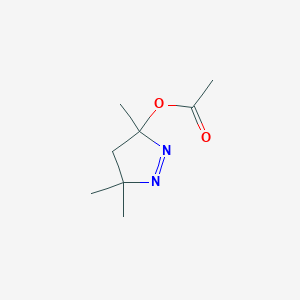
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
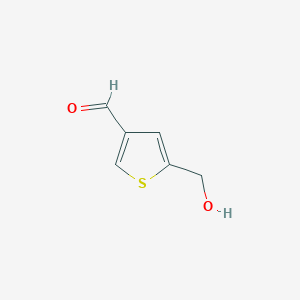
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
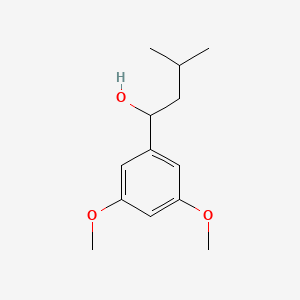
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
